molecular formula C13H13NO3S B13511235 4-Methoxy-3-phenylbenzene-1-sulfonamide

4-Methoxy-3-phenylbenzene-1-sulfonamide

Cat. No.: B13511235
M. Wt: 263.31 g/mol
InChI Key: DAWUCRAYSUXMKT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
  • Chemical Reactions Analysis

      3-Amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions used in these reactions would depend on the specific transformation desired.
    • Major products formed from these reactions would vary based on the reaction type and conditions.
  • Scientific Research Applications

    • This compound has applications in various fields:

        Chemistry: It may serve as a building block for the synthesis of other compounds.

        Biology: It could be used in studies related to enzyme inhibition or receptor binding.

        Medicine: Research may explore its potential as a drug candidate.

        Industry: Its sulfonamide group might find applications in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is necessary to understand its molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment. exploring related sulfonamides or benzene derivatives could provide insights into its uniqueness.

    Remember that this compound’s detailed properties and applications may require further investigation beyond the available data

    Properties

    Molecular Formula

    C13H13NO3S

    Molecular Weight

    263.31 g/mol

    IUPAC Name

    4-methoxy-3-phenylbenzenesulfonamide

    InChI

    InChI=1S/C13H13NO3S/c1-17-13-8-7-11(18(14,15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H2,14,15,16)

    InChI Key

    DAWUCRAYSUXMKT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2

    Origin of Product

    United States

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